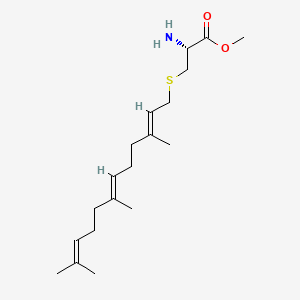

S-farnesylcysteine alpha-carboxyl methyl ester

Description

Role in Post-Translational Protein Modification

The journey to forming a farnesylcysteine methyl ester at the C-terminus of a protein begins with a process called farnesylation. This is a type of prenylation, a post-translational modification that involves the attachment of isoprenoid lipids to proteins. researchgate.netwikipedia.org

The enzymatic pathway leading to the formation of farnesylcysteine methyl ester involves three key steps:

Farnesylation: The enzyme farnesyltransferase (FTase) recognizes proteins with a C-terminal CaaX motif and catalyzes the transfer of a farnesyl group from farnesyl diphosphate (B83284) (FPP) to the cysteine residue within this motif. researchgate.netwikipedia.org

Proteolysis: Following farnesylation, the terminal three amino acids ("aaX") of the CaaX motif are cleaved off by a specific endoprotease, Ras-converting enzyme 1 (Rce1). jneurosci.orgacs.org This cleavage exposes the now farnesylated cysteine at the C-terminus of the protein.

Methylation: The final step is the methylation of the newly exposed farnesylcysteine's carboxyl group. This reaction is catalyzed by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt), which uses S-adenosyl-L-methionine (SAM) as the methyl donor, resulting in the formation of a farnesylcysteine methyl ester. jneurosci.orgresearchgate.net

This series of modifications increases the hydrophobicity of the protein's C-terminus, a critical factor for its subsequent interactions and localization. acs.orgpnas.org

Significance in Eukaryotic Cellular Processes

The formation of a C-terminal farnesylcysteine methyl ester is not merely a structural alteration; it is a pivotal event that dictates the subcellular localization and biological activity of the modified protein. ontosight.aiebi.ac.uk Many of the proteins that undergo this modification are key players in cellular signaling pathways, including the Ras superfamily of small GTPases, which are central regulators of cell growth, differentiation, and survival. ontosight.aiwikipedia.org

The increased hydrophobicity conferred by the farnesyl and methyl groups facilitates the anchoring of these proteins to cellular membranes, such as the plasma membrane and the endoplasmic reticulum. pnas.orgebi.ac.uk This membrane association is often a prerequisite for their function, allowing them to interact with other membrane-bound proteins and lipids to propagate signals. researchgate.netpurdue.edu For instance, the proper localization of Ras proteins to the inner surface of the plasma membrane is essential for their role in signal transduction. nih.govebi.ac.uk

Furthermore, the methylation step catalyzed by Icmt has been shown to be crucial for the stability and proper functioning of certain proteins. jneurosci.org The absence of this methylation can lead to defective membrane association and decreased protein levels, ultimately impairing cellular processes. jneurosci.org In yeast, the biological activity of mating pheromones, which are also farnesylated, is dependent on the final methylation step. purdue.edunih.gov

The importance of farnesylcysteine methyl ester formation is underscored by the fact that disruptions in this pathway are implicated in various diseases. Consequently, the enzymes involved in this modification pathway, particularly FTase and Icmt, have become attractive targets for therapeutic intervention. wikipedia.orgmedchemexpress.com

Detailed Research Findings

The table below summarizes key research findings related to the enzymes and processes involved in the formation and function of farnesylcysteine methyl ester.

| Enzyme/Process | Key Findings | Organism/System Studied | References |

| Farnesyltransferase (FTase) | Catalyzes the addition of a farnesyl group to proteins with a C-terminal CaaX motif. | Eukaryotes | researchgate.netwikipedia.org |

| Ras-converting enzyme 1 (Rce1) | Cleaves the "-aaX" tripeptide from farnesylated proteins. | Eukaryotes | jneurosci.orgacs.org |

| Isoprenylcysteine carboxyl methyltransferase (Icmt) | Methylates the C-terminal farnesylcysteine, a reaction crucial for the proper localization and function of many prenylated proteins. | Eukaryotes | jneurosci.orgresearchgate.net |

| Protein Localization | Farnesylation and subsequent methylation are critical for targeting proteins to cellular membranes, such as the plasma membrane. | Yeast, Mammalian Cells | pnas.orgebi.ac.ukresearchgate.net |

| Ras Protein Signaling | The membrane association of Ras proteins, facilitated by farnesylation and methylation, is essential for their role in signal transduction pathways that control cell growth and differentiation. | Yeast, Mammalian Cells | ontosight.ainih.govebi.ac.uk |

| Yeast Pheromone Activity | The biological activity of yeast mating pheromones, which are farnesylated peptides, requires the final methylation step to form a farnesylcysteine methyl ester. | Saccharomyces cerevisiae | purdue.edunih.gov |

| Retinal Photoreceptor Function | Lack of Icmt-mediated methylation leads to defective association of certain proteins with photoreceptor membranes and a progressive loss of photoreceptor function. | Mice | jneurosci.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

125741-64-2 |

|---|---|

Molecular Formula |

C19H33NO2S |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

methyl (2R)-2-amino-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate |

InChI |

InChI=1S/C19H33NO2S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-23-14-18(20)19(21)22-5/h8,10,12,18H,6-7,9,11,13-14,20H2,1-5H3/b16-10+,17-12+/t18-/m0/s1 |

InChI Key |

SIEHZFPZQUNSAS-GCVUPTOQSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)OC)N)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)N)C)C)C |

Appearance |

Solid powder |

Other CAS No. |

130062-64-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

farnesylcysteine methyl ester S-farnesylcysteine alpha-carboxyl methyl ester S-FCME |

Origin of Product |

United States |

Enzymatic Biogenesis and Processing of Farnesylcysteine Methyl Ester

The CaaX Motif as a Signaling Sequence for Post-Translational Modifications

A specific tetrapeptide sequence, known as the CaaX motif, located at the carboxyl-terminus of a protein, serves as the primary signal for the enzymatic cascade that ultimately leads to the formation of farnesylcysteine methyl ester. pnas.org This motif is essential for the initial recognition by prenyltransferase enzymes, which catalyze the attachment of an isoprenoid lipid to the protein.

C-Terminal Cys-Xaa-Xaa-Xaa Structural Context

The CaaX motif is defined by its specific amino acid composition: a cysteine (C) residue, followed by two aliphatic amino acids ("a"), and a terminal amino acid ("X"). pnas.orgnih.gov The cysteine residue is the site of isoprenoid attachment via a stable thioether linkage. The two aliphatic amino acids, often referred to as a1 and a2, contribute to the proper positioning of the substrate protein within the active site of the prenyltransferase enzyme. The final "X" residue plays a crucial role in determining which type of isoprenoid lipid is attached. nih.govnih.gov

Determinants of Isoprenoid Type within the CaaX Motif

The identity of the C-terminal "X" amino acid is the primary determinant for whether a protein will be farnesylated or geranylgeranylated. nih.gov Protein farnesyltransferase (FTase) preferentially recognizes proteins where the "X" residue is serine, methionine, alanine, or glutamine. nih.govnih.gov In contrast, protein geranylgeranyltransferase I (GGTase I) typically recognizes proteins with a C-terminal leucine (B10760876) or isoleucine. nih.govnih.gov This specificity is dictated by the shape and chemical properties of the binding pocket within each respective enzyme that accommodates the "X" residue. nih.gov

| "X" Residue in CaaX Motif | Predominant Isoprenoid Modification |

| Serine, Methionine, Alanine, Glutamine | Farnesylation |

| Leucine, Isoleucine | Geranylgeranylation |

Sequential Post-Translational Modification Pathway Leading to Farnesylcysteine Methyl Ester Formation

The biogenesis of farnesylcysteine methyl ester involves a highly ordered, three-step enzymatic pathway. This process begins in the cytosol with the attachment of an isoprenoid lipid, followed by proteolytic cleavage and carboxyl methylation at the endoplasmic reticulum. researchgate.netacs.orgnih.gov

Protein Isoprenylation: Initial Lipid Attachment

The initial and committing step in this pathway is the covalent attachment of a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group to the cysteine residue of the CaaX motif. wikipedia.orgwikipedia.org This process, known as isoprenylation or prenylation, is catalyzed by one of two related enzymes: protein farnesyltransferase (FTase) or protein geranylgeranyltransferase I (GGTase I).

Protein farnesyltransferase (FTase) is the enzyme responsible for attaching a farnesyl group from farnesyl pyrophosphate (FPP) to proteins with a CaaX motif where the "X" residue is typically serine, methionine, alanine, or glutamine. nih.govnih.govwikipedia.org FTase is a heterodimeric enzyme composed of an α- and a β-subunit. wikipedia.org The active site, located in the β-subunit, contains a zinc ion that is crucial for catalysis. wikipedia.org The reaction proceeds via an SN2-type nucleophilic attack by the cysteine thiol of the CaaX motif on the C1 atom of farnesyl pyrophosphate, displacing the pyrophosphate group. wikipedia.org

Protein geranylgeranyltransferase I (GGTase I) catalyzes the attachment of a 20-carbon geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to proteins bearing a CaaX motif, typically ending in leucine or isoleucine. nih.govnih.govwikipedia.org Similar to FTase, GGTase I is a heterodimer with a catalytic β-subunit that coordinates a zinc ion in its active site. wikipedia.org The catalytic mechanism is analogous to that of FTase, involving a nucleophilic attack by the cysteine thiol on the geranylgeranyl pyrophosphate. wikipedia.org While FTase and GGTase I share a common α-subunit, their distinct β-subunits confer their specificity for both the isoprenoid diphosphate (B83284) substrate and the "X" residue of the CaaX motif. nih.gov

Endoproteolytic Cleavage of the CaaX Motif

The biogenesis of proteins terminating in a CaaX motif involves a highly ordered, multi-step post-translational modification pathway. Following the initial isoprenylation (either farnesylation or geranylgeranylation) of the cysteine residue within the motif, the protein substrate undergoes endoproteolytic cleavage. nih.gov This crucial step involves the removal of the three terminal amino acids ("aaX") from the isoprenylated cysteine. nih.govnih.gov This proteolytic event is a prerequisite for the final modification, carboxylmethylation of the newly exposed farnesylated or geranylgeranylated cysteine, which is carried out by an isoprenylcysteine carboxyl methyltransferase (ICMT). nih.gov The endoproteolytic cleavage is primarily mediated by two integral membrane proteases located in the endoplasmic reticulum: RAS-converting enzyme 1 (RCE1) and zinc metalloprotease ZMPSTE24. nih.govnih.govnih.gov

RAS-Converting Enzyme 1 (RCE1) Activity in CaaX Processing

RCE1 is a key endoprotease responsible for the maturation of a wide array of CaaX proteins, which are critical components of cellular signaling pathways. nih.govresearchgate.net Its substrates include the Ras family of small GTPases, the γ-subunit of heterotrimeric G-proteins, and nuclear lamins. nih.govcarnegiescience.edu The proteolytic action of RCE1 is essential for the proper subcellular localization and function of these target proteins. asm.org

Enzymatic Mechanism and Substrate Specificity of RCE1

RCE1 functions as an integral membrane endoprotease that specifically recognizes and cleaves prenylated protein substrates. nih.govcarnegiescience.edu The enzyme's catalytic mechanism has been a subject of extensive research, with current data pointing towards a novel mechanism that involves a glutamate-activated water molecule and an oxyanion hole, rather than a classic cysteine protease mechanism as initially proposed. nih.govresearchgate.netcarnegiescience.edu Mutational studies have highlighted the importance of a conserved glutamate (B1630785) and two histidine residues for its enzymatic activity. nih.gov

The substrate specificity of RCE1 is highly dependent on the amino acid sequence of the CaaX motif and, crucially, on the presence of an isoprenyl group on the cysteine. nih.govcarnegiescience.edu RCE1 exclusively processes prenylated proteins. nih.gov The identity of the "a₂" residue (the second aliphatic amino acid in the CaaX motif) is particularly critical for substrate recognition, with a strong preference for isoleucine (Ile), leucine (Leu), or valine (Val). nih.govresearchgate.netcarnegiescience.edu Studies comparing RCE1 orthologs from various species, including yeast, worms, plants, and humans, have demonstrated a conserved substrate specificity. nih.gov

| Feature | Description |

| Enzyme Class | Integral Membrane Endoprotease |

| Catalytic Mechanism | Proposed to involve a glutamate-activated water molecule and an oxyanion hole. nih.govresearchgate.netcarnegiescience.edu |

| Substrate Requirement | Absolutely requires a farnesylated or geranylgeranylated cysteine residue. nih.govcarnegiescience.edu |

| Key Specificity Determinant | The 'a₂' residue in the Ca₁a₂X motif, with a preference for Ile, Leu, and Val. nih.govcarnegiescience.edu |

| Cleavage Site | Between the isoprenylated cysteine and the 'a₁' residue, releasing the terminal 'aaX' tripeptide. nih.gov |

Subcellular Localization and Topological Considerations of RCE1

RCE1 is an integral membrane protein localized to the endoplasmic reticulum (ER) in eukaryotic cells. nih.govnih.gov This localization places the enzyme at the site where its substrates, newly synthesized and prenylated CaaX proteins, are available for processing. asm.org Hydropathy analysis and structural studies predict that RCE1 possesses multiple transmembrane segments, with different models suggesting either seven or eight transmembrane helices depending on the species and the analytical method used. nih.gov The catalytic residues are positioned within the membrane-spanning domains, facing the cytosolic side of the ER where they can interact with their substrates. nih.gov

Zinc Metalloprotease (ZMPSTE24) Activity in CaaX Processing

ZMPSTE24, also known as FACE-1, is a zinc metalloprotease that plays a critical and complex role in the processing of specific CaaX proteins, most notably prelamin A. nih.govnih.gov Its yeast homolog is Ste24p. nih.gov ZMPSTE24 is a multi-spanning membrane protein that forms a unique intramembrane chamber to enclose its active site. biorxiv.org

Specific Roles of ZMPSTE24 in Prelamin A Processing

The maturation of lamin A from its precursor, prelamin A, is a multi-step process in which ZMPSTE24 has two distinct proteolytic functions. nih.govplos.orgnih.gov Prelamin A is the only known mammalian substrate for which ZMPSTE24 performs this dual role. plos.orgnih.gov

CaaX Proteolysis: Like RCE1, ZMPSTE24 can perform the initial endoproteolytic cleavage of the farnesylated C-terminal CaaX motif (a CSIM sequence in prelamin A), removing the terminal "SIM" tripeptide. nih.govnih.gov

Upstream Cleavage: Following CaaX processing and subsequent carboxylmethylation, ZMPSTE24 performs a second, unique cleavage. nih.govnih.gov This cleavage occurs 15 amino acids upstream from the C-terminus, removing the entire modified farnesylcysteine methyl ester tail to produce mature lamin A. nih.govplos.org This second proteolytic event is exclusively mediated by ZMPSTE24. nih.govplos.org

Failure in this second cleavage step, due to mutations in either the LMNA gene (encoding prelamin A) or the ZMPSTE24 gene, leads to the accumulation of a permanently farnesylated form of prelamin A and causes severe premature aging diseases like Hutchinson-Gilford Progeria Syndrome (HGPS). nih.govnih.gov The efficiency of this cleavage is dependent on the distance between the farnesyl group and the cleavage site and is influenced by specific amino acids flanking the site. plos.org

| Processing Step | Enzyme(s) | Description |

| Step 1: Farnesylation | Farnesyltransferase (FTase) | Addition of a farnesyl group to the CaaX cysteine. |

| Step 2: AAX Cleavage | ZMPSTE24 or RCE1 | Removal of the terminal three amino acids (e.g., SIM from prelamin A). plos.orgnih.gov |

| Step 3: Carboxylmethylation | ICMT | Methylation of the newly exposed farnesylcysteine. |

| Step 4: Upstream Cleavage | ZMPSTE24 (only) | Removal of the C-terminal 15 amino acids, including the farnesylcysteine methyl ester, to yield mature lamin A. nih.govplos.org |

Redundant Proteolytic Activities of ZMPSTE24 with RCE1

For the initial step of CaaX proteolysis—the removal of the "aaX" tripeptide—ZMPSTE24 and RCE1 are functionally redundant. nih.govplos.orgnih.gov This means that either enzyme can cleave the CaaX motif of certain substrates, including prelamin A. nih.gov This redundancy is demonstrated by the observation that mouse embryonic fibroblasts lacking RCE1 (Rce1⁻/⁻) show no defect in the maturation of prelamin A, as ZMPSTE24 can compensate for its absence. nih.gov However, the complete loss of ZMPSTE24 function cannot be compensated for by RCE1, because RCE1 is incapable of performing the second, essential upstream cleavage required to produce mature lamin A. nih.govplos.org This makes the role of ZMPSTE24 in the final maturation of lamin A unique and non-redundant. plos.orgnih.gov

Carboxyl Methyl Esterification by Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

The final enzymatic step in the post-translational modification of proteins bearing a C-terminal CaaX motif is the carboxyl methyl esterification of the isoprenylcysteine residue. This reaction is catalyzed by the integral membrane enzyme, Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This methylation neutralizes the negative charge of the carboxyl group, a critical modification for the proper subcellular localization and biological function of a multitude of signaling proteins, including the Ras superfamily of small GTPases.

Enzymatic Mechanism of ICMT and Methyl Donor Utilization (S-adenosyl-L-methionine)

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a unique S-adenosyl-L-methionine (SAM)-dependent methyltransferase, distinguished by its integral membrane nature. The enzymatic reaction it catalyzes involves the transfer of a methyl group from the sulfonium (B1226848) ion of SAM to the free carboxyl group of the C-terminal S-farnesylcysteine, forming a methyl ester. This process is the culmination of the CaaX processing pathway, following isoprenylation and endoproteolysis.

The crystal structure of a prokaryotic ICMT ortholog has provided significant insights into its mechanism. The enzyme features a conserved C-terminal catalytic subdomain that encloses the cofactor-binding pocket for SAM. A distinct tunnel connects the reactive methyl group of SAM to the inner leaflet of the membrane, providing a channel for the lipophilic farnesylcysteine substrate to access the active site. This structural arrangement allows ICMT to accommodate both a hydrophilic cofactor (SAM) and a lipophilic substrate within the membrane environment.

The reaction proceeds via a nucleophilic attack of the carboxylate oxygen of the farnesylcysteine on the methyl group of SAM. This results in the formation of S-adenosyl-L-homocysteine (SAH) and the farnesylcysteine methyl ester. The utilization of SAM as the methyl donor is a common strategy in biological methylation reactions, leveraging the high-energy sulfonium bond to facilitate the methyl transfer.

Membrane Association and Subcellular Localization of ICMT

ICMT is an integral membrane protein, a characteristic essential for its function. It is primarily localized to the endoplasmic reticulum (ER). This subcellular localization is critical as the preceding steps of CaaX protein processing, namely isoprenylation and proteolysis, also occur at the ER, ensuring an efficient sequential modification of the substrate proteins.

Topological studies of human ICMT have revealed that it is a polytopic membrane protein, traversing the ER membrane multiple times. This intricate membrane topology is crucial for positioning the active site correctly to interact with its membrane-anchored farnesylcysteine substrates and the cytosolic SAM cofactor. The firm association with the ER membrane is indispensable for the catalytic activity of ICMT.

The localization of ICMT at the endoplasmic reticulum facilitates the immediate methylation of newly processed CaaX proteins, playing a pivotal role in their subsequent trafficking to other cellular compartments, such as the plasma membrane or the Golgi apparatus, where they execute their biological functions.

Kinetic Analysis and Mechanistic Framework of ICMT Catalysis

Kinetic analyses of human ICMT have been instrumental in elucidating the mechanistic framework of its catalytic cycle. These studies have established that ICMT follows an ordered sequential Bi-Bi mechanism. In this two-substrate reaction, the methyl donor, S-adenosyl-L-methionine (SAM), is the first substrate to bind to the enzyme.

Following the binding of SAM, the second substrate, the farnesylated cysteine-containing protein or peptide, binds to the enzyme-SAM complex. The methyl transfer reaction then occurs within this ternary complex. After the methylation of the farnesylcysteine, the methylated product is the first to be released from the enzyme. Finally, the demethylated cofactor, S-adenosyl-L-homocysteine (SAH), dissociates, regenerating the free enzyme which can then initiate another catalytic cycle.

The use of dead-end competitive inhibitors has been crucial in confirming this ordered mechanism. For instance, certain inhibitors have been shown to be competitive with respect to the farnesylcysteine substrate and uncompetitive with respect to SAM, a pattern consistent with an ordered binding mechanism where SAM binds first.

Kinetic Parameters of ICMT Catalysis

| Parameter | Description | Significance |

|---|---|---|

| Ordered Sequential Bi-Bi Mechanism | A kinetic mechanism where substrates bind in a specific order and products are released in a specific order. | Defines the precise sequence of events in the ICMT catalytic cycle. |

| First Substrate | S-adenosyl-L-methionine (SAM) | Initiates the catalytic cycle by binding to the free enzyme. |

| Second Substrate | Farnesylcysteine-containing protein/peptide | Binds to the enzyme-SAM complex. |

| First Product Released | Farnesylcysteine methyl ester | The modified, biologically active protein. |

| Second Product Released | S-adenosyl-L-homocysteine (SAH) | Regenerates the free enzyme for the next reaction. |

Reversibility of Methylation: Role of Isoprenylcysteine Methylesterase (ICME)

The carboxyl methylation of farnesylcysteine is a potentially reversible modification, adding another layer of regulation to the function of CaaX proteins. The enzyme responsible for the demethylation of farnesylcysteine methyl ester is Isoprenylcysteine Methylesterase (ICME), also referred to as isoprenylated cysteine methyl ester hydrolase.

This enzymatic activity has been identified in various tissues, including bovine rod outer segment membranes. ICME catalyzes the hydrolysis of the methyl ester bond of farnesylcysteine methyl ester, yielding farnesylcysteine and methanol. This effectively reverses the action of ICMT.

The existence of a specific methylesterase suggests that the methylation status of isoprenylated proteins can be dynamically regulated. This reversibility may play a crucial role in modulating the signaling activities of these proteins by altering their membrane association and protein-protein interactions. While the physiological significance and regulation of ICME are still areas of active investigation, its presence underscores the dynamic nature of post-translational modifications in cellular signaling pathways.

Methodological Approaches and Research Tools in Farnesylcysteine Methyl Ester Studies

Chemical Synthesis and Analog Development for Research Probes

The ability to chemically synthesize farnesylcysteine methyl ester and its derivatives is fundamental to research in this field. Synthetic chemistry provides the necessary tools to create molecular probes, inhibitors, and substrates to investigate the enzymes involved in the post-translational modification of farnesylated proteins.

The synthesis of S-trans, trans-farnesyl-L-cysteine methyl ester can be achieved through a direct route involving the reaction of farnesyl bromide with L-cysteine methyl ester hydrochloride in the presence of triethylamine (B128534) nih.gov. This method provides a straightforward way to obtain the target compound for various biochemical studies.

For the generation of a diverse range of derivatives, solid-phase synthesis has proven to be a valuable technique. A protocol using 2-chlorotrityl chloride resin as a solid support has been developed for the preparation of prenylcysteine analogs nih.govnih.gov. This approach allows for the synthesis of novel amide-modified farnesylcysteine analogs in high purity and yield under mild conditions nih.govnih.gov. The solid-phase method is particularly advantageous for creating libraries of compounds for screening purposes, as it facilitates the efficient and accelerated synthesis of numerous derivatives nih.gov. However, the acid sensitivity of the allylic thioether bond in farnesylcysteine derivatives necessitates the use of mild, non-acidic cleavage conditions from the resin nih.gov.

A key application of synthetic chemistry in this field is the design and creation of inhibitors for the enzymes that process farnesylated proteins. These inhibitors are invaluable tools for studying the function of these enzymes and may serve as leads for therapeutic development.

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a key enzyme that methylates the C-terminal farnesylcysteine. A number of inhibitors have been developed to target this enzyme. Amide-modified farnesylcysteine analogs have been synthesized and screened for their inhibitory activity against human ICMT. In one study, a 23-member library of such compounds was created, leading to the identification of several inhibitors. The most potent of these was an adamantyl derivative with an IC50 of 12.4 μM.

Table 1: Examples of Amide-Modified Farnesylcysteine Analogs as ICMT Inhibitors

| Compound | Modifying Group | IC50 (µM) |

|---|---|---|

| Adamantyl derivative | 1-Adamantylcarbonyl | 12.4 |

| - | Phenylacetyl | > 50 |

| - | Cyclohexylcarbonyl | 25.5 |

| - | Benzoyl | 38.0 |

This table is interactive and can be sorted by clicking on the column headers.

Ras converting enzyme 1 (RCE1) and ZMPSTE24 are proteases that cleave the terminal three amino acids from farnesylated proteins. A variety of inhibitors have been identified for these enzymes. These can be broadly categorized as general protease inhibitors, substrate mimetics, and small molecule inhibitors nih.gov.

For RCE1, farnesylated peptide mimetics with a non-hydrolyzable linkage are among the most potent inhibitors, with Ki values in the nanomolar range nih.gov. Additionally, small-molecule inhibitors based on an 8-hydroxyquinoline (B1678124) scaffold have been developed. These compounds have been shown to induce the mislocalization of Ras from the plasma membrane, a key consequence of RCE1 inhibition umn.eduresearchgate.net.

ZMPSTE24 has been shown to be inhibited by certain HIV protease inhibitors. For instance, lopinavir (B192967) and tipranavir (B1684565) have been identified as inhibitors of ZMPSTE24, leading to the accumulation of prelamin A, a substrate of the enzyme.

Table 2: Inhibitors of RCE1 and ZMPSTE24

| Enzyme | Inhibitor Class | Example Compound(s) | Potency |

|---|---|---|---|

| RCE1 | Farnesylated peptide mimetics | RPI, Statine analog (SA) | Ki = 86 nM (RPI), 64 nM (SA) |

| RCE1 | Small molecules | 8-hydroxyquinoline derivatives | Effective at mislocalizing Ras |

| ZMPSTE24 | HIV Protease Inhibitors | Lopinavir, Tipranavir | IC50 = 18.4 µM (Lopinavir), 1.2 µM (Tipranavir) |

This table is interactive and can be sorted by clicking on the column headers.

Substrate mimics and bioactive probes are essential for studying the interactions between farnesylcysteine methyl ester and its processing enzymes. Farnesylcysteine analogs can act as competitive inhibitors and are useful for probing the active site of ICMT nih.gov.

Fluorescent probes have also been developed to investigate these enzymes in their native cellular environment. For example, a novel fluorescent reporter system has been used to map the topology of human ICMT in living cells nih.govnih.gov. This probe consists of a constitutively active form of Kras that lacks its membrane-targeting sequence and is tagged with a yellow fluorescent protein (YFP) nih.gov. Co-expression of this probe with ICMT tagged with a Ras-binding domain (RBD) allows for the determination of the cytosolic or lumenal orientation of different parts of the ICMT protein nih.gov. This approach has revealed that human ICMT traverses the endoplasmic reticulum membrane eight times, with both its N- and C-termini located in the cytosol nih.govnih.gov.

Design and Synthesis of Mechanism-Based Inhibitors for Processing Enzymes

Enzymatic Assay Development and Biochemical Characterization

The development of robust enzymatic assays is critical for characterizing the activity of enzymes that process farnesylcysteine methyl ester and for screening potential inhibitors.

A common method for assaying ICMT activity is a radioactivity-based assay that measures the incorporation of a tritiated methyl group from [3H]S-adenosylmethionine ([3H]AdoMet) onto a farnesylated substrate pnas.org. The substrate can be a small molecule, such as N-acetyl-S-farnesyl-L-cysteine (AFC), or a biotinylated derivative like biotin-S-farnesyl-L-cysteine (BFC), which allows for easier separation of the methylated product.

Another approach is a vapor-phase assay where the volatile [3H]methanol produced after base-catalyzed hydrolysis of the methyl ester is quantified by scintillation counting nih.gov. This method can be used to measure protein carboxyl methylation in metabolically labeled cells nih.gov.

For ZMPSTE24 and RCE1, enzymatic activity can be assessed using in vitro assays with synthetic farnesylated peptide substrates. A coupled endoproteolysis and methylation assay can indirectly measure the proteolytic activity by quantifying the subsequent methylation of the newly exposed farnesyl-cysteine by ICMT oup.com. Furthermore, a "humanized yeast system" has been developed to assay ZMPSTE24-dependent cleavage of its natural substrate, prelamin A nih.govbiorxiv.org. This system allows for the characterization of disease-associated mutations in ZMPSTE24 and their effects on protein activity and stability nih.govbiorxiv.org.

In Vitro Assays for Methyltransferase Activity (ICMT)

Isoprenylcysteine carboxyl methyltransferase (ICMT) is the enzyme responsible for the final step in the post-translational modification of CaaX proteins, catalyzing the methylation of the farnesylcysteine residue. In vitro assays are crucial for characterizing ICMT activity and for screening potential inhibitors.

A common method involves monitoring the transfer of a methyl group from the donor S-adenosyl-L-methionine (AdoMet) to a farnesylated substrate. These assays often utilize synthetic substrates that mimic the C-terminus of farnesylated proteins. For instance, biotin-S-farnesyl-L-cysteine (BFC) can be employed as a substrate, allowing for the subsequent capture and quantification of the methylated product.

Mutational analyses of ICMT have been instrumental in identifying key residues for substrate binding and catalytic activity. By systematically mutating amino acids and assessing the impact on methyltransferase activity through in vitro assays, researchers have mapped critical regions of the enzyme. These studies have revealed that residues in both cytosolic and membrane-embedded regions are vital for the recognition of the water-soluble AdoMet and the lipophilic isoprenylcysteine substrate.

Competitive inhibitors are also valuable tools in these assays. Compounds such as S-adenosyl-L-homocysteine (AdoHcy), a product of the methylation reaction, and synthetic analogs like AGGC (N-acetyl-S-geranylgeranyl-L-cysteine) and AFC (N-acetyl-S-farnesyl-L-cysteine) can be used to probe the enzyme's active site and determine inhibitor potency. Inhibition of ICMT has been shown to decrease the carboxyl methylation of small GTPases like Ras, which can impact their membrane association and signaling functions.

Fluorogenic Assays for Prenyl-Specific Endoproteases (RCE1, ZMPSTE24)

Following prenylation, the terminal three amino acids of the CaaX motif are cleaved by prenyl-specific endoproteases, namely Ras converting enzyme 1 (RCE1) and zinc metallopeptidase STE24 (ZMPSTE24). Fluorogenic assays provide a sensitive and continuous method for measuring the activity of these proteases.

These assays typically employ a quenched fluorogenic peptide substrate. This substrate is a farnesylated peptide designed to mimic the C-terminus of a CaaX protein, such as K-Ras4b, and contains a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. Upon cleavage of the peptide by RCE1 or ZMPSTE24, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be monitored over time.

An example of such a substrate is ABZ-KSKTKC(farnesyl)QLIM. By measuring the rate of fluorescence increase, the enzymatic activity of RCE1 and ZMPSTE24 can be quantified. This technique is adaptable for kinetic analyses, allowing for the determination of parameters such as the Michaelis constant (KM). For instance, yeast Ste24p has been shown to have a KM of 10.9 μM using a specific fluorogenic substrate. These assays are also valuable for evaluating the inhibitory effects of various compounds on these proteases.

Advanced Analytical Techniques for Characterization of Biological Processing

A suite of advanced analytical techniques is indispensable for the detailed characterization of farnesylcysteine methyl ester and the biological processing of prenylated proteins. These methods allow for the separation, identification, and structural elucidation of these modified molecules and their interaction partners.

Mass Spectrometry-Based Approaches (e.g., HPLC-ESI-MS, GC-MS for Metabolites)

Mass spectrometry (MS) is a powerful tool for the analysis of prenylated proteins and their metabolites. When coupled with separation techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC), MS provides high sensitivity and specificity for identification and quantification.

High-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) is particularly well-suited for analyzing farnesylated peptides and proteins. This technique allows for the separation of complex biological mixtures followed by the accurate mass determination of the components. It has been used to identify and characterize C-terminal peptides with intact prenyl groups after enzymatic digestion of prenylated proteins.

Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of smaller, more volatile molecules, such as fatty acid methyl esters (FAMEs), which can be metabolites of prenylated compounds. The use of electron ionization (EI) in GC-MS produces characteristic fragmentation patterns that can be used for library matching and compound identification. For molecules where the molecular ion is not observed with EI, soft ionization techniques like field ionization (FI) can be employed to confirm the molecular weight.

| Analytical Technique | Application in Farnesylcysteine Methyl Ester Studies | Key Findings/Capabilities |

| HPLC-ESI-MS | Analysis of farnesylated peptides and proteins. | Enables separation and accurate mass determination of prenylated species. |

| GC-MS | Analysis of metabolites, including fatty acid methyl esters. | Provides structural information through fragmentation patterns for compound identification. |

| MALDI-MS | Probing the identity of prenylated proteins. | Used to identify farnesylated proteins such as a highly labeled, approximately 80-kDa insoluble protein. |

Chromatographic Separations (e.g., Gel Filtration, Thin-Layer Chromatography)

Chromatographic techniques are fundamental for the purification and analysis of farnesylcysteine methyl ester and prenylated proteins.

Affinity chromatography is a robust method for purifying prenylated proteins. One approach utilizes a β-cyclodextrin-modified agarose (B213101) resin, which selectively retains proteins modified with prenyl groups, allowing for their separation from non-prenylated proteins and excess prenyl substrate. Gel permeation chromatography has also been used to separate prenylated products complexed with an isoprenoid-binding protein partner.

Thin-layer chromatography (TLC) is a simpler and more rapid technique that can be used to analyze the products of methylation reactions and to assess the purity of synthetic S-farnesyl-L-cysteine methyl ester. For example, the reaction products of methanolysis/methylation can be analyzed by TLC on silica (B1680970) gel to visualize the separated lipids.

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance for Structural Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including farnesylcysteine methyl ester. NMR provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of a molecule's three-dimensional structure.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D techniques like ¹H and ¹³C NMR provide information about the different types of protons and carbons in the molecule. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between atoms, enabling the assembly of the complete molecular structure. The stereochemistry of a molecule can be determined using NOE (Nuclear Overhauser Effect) experiments, which provide information about the spatial proximity of atoms.

Fluorescence-Based Techniques for Protein-Protein and Protein-Lipid Interactions (e.g., FRET)

Fluorescence-based techniques are invaluable for studying the interactions of farnesylated proteins with other proteins and with lipids in a cellular context. Fluorescence Resonance Energy Transfer (FRET) is a particularly powerful tool for this purpose.

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor and acceptor are in close proximity (typically 1-10 nanometers), excitation of the donor can lead to a non-radiative transfer of energy to the acceptor, which then fluoresces. The efficiency of this energy transfer is highly sensitive to the distance between the fluorophores.

By tagging a farnesylated protein with a donor fluorophore and a potential interaction partner (another protein or a lipid) with an acceptor fluorophore, FRET can be used to detect and quantify their interaction. This technique can provide both qualitative and quantitative data on protein-protein and protein-lipid interactions, offering insights into the formation of signaling complexes and the association of farnesylated proteins with membranes. FRET has been successfully used to study the preferential interactions of membrane proteins with specific lipids.

Immunological Methods (e.g., Development and Application of Anti-Farnesyl Cysteine Antibodies)

Immunological methods provide crucial tools for the detection and characterization of proteins post-translationally modified with a farnesyl group. The development of antibodies that specifically recognize the farnesylcysteine moiety has enabled researchers to identify and study farnesylated proteins within complex biological samples.

These anti-farnesyl antibodies are typically polyclonal antibodies generated by immunizing host animals, such as rabbits, with an immunogen consisting of farnesylcysteine conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH). thermofisher.com This process elicits an immune response that produces antibodies capable of recognizing the farnesyl motif derived from the isoprenylated C-A-A-X sequence.

The resulting purified immunoglobulins can be employed in a variety of immunoassays. Common applications include:

Immunofluorescence (IF): This technique allows for the visualization of the subcellular localization of farnesylated proteins within cells, providing insights into their sites of action. thermofisher.com Prenylation is known to promote the association of proteins with cellular membranes. antibodies-online.comacs.org

A notable characteristic of these antibodies is their potential cross-reactivity. Some anti-farnesyl antibodies have been observed to also recognize the geranylgeranyl motif, a related 20-carbon isoprenoid modification. antibodies-online.com This necessitates careful experimental design and interpretation of results. Due to the hydrophobic nature of the isoprenylated motif, these antibodies are often not suitable for techniques like Western blotting. antibodies-online.com

In Vitro and In Vivo Model Systems in Research

A combination of in vitro and in vivo models has been indispensable for dissecting the synthesis, function, and pathological implications of farnesylcysteine methyl ester and the broader process of protein farnesylation.

Cell-Based Assays and Mammalian Cell Lines for Functional Studies

Mammalian cell lines are fundamental tools for investigating the functional consequences of protein farnesylation in a biologically relevant context. nih.gov These systems allow researchers to study how this modification affects protein localization, protein-protein interactions, and downstream signaling pathways.

Various cell lines are utilized in this research. For example, studies on pancreatic adenocarcinoma cell lines, such as Panc-1, can explore how cellular processes like proliferation are affected by pathways that may involve farnesylated proteins. mdpi.com The development of advanced cell line technologies, including in Chinese Hamster Ovary (CHO) cells, facilitates the production of recombinant proteins for structural and functional studies. mdpi.com

Cell-based assays offer several advantages over purely biochemical assays by testing enzymes and their substrates within their natural cellular environment. nih.gov Common assays include:

Proliferation Assays: To determine the effect of inhibiting or altering protein farnesylation on cell growth. mdpi.com

Immunofluorescence and Cellular Fractionation: To observe changes in the localization of specific proteins, such as Ras, when their farnesylation is blocked. Farnesylation is critical for the membrane association of many proteins. acs.orgunc.edu

Reporter Gene Assays: To measure the activity of signaling pathways that are dependent on farnesylated proteins.

These cellular models are crucial for validating the targets of farnesyltransferase inhibitors and for elucidating the complex cellular roles of proteins terminating in a farnesylcysteine methyl ester.

Yeast Genetic Models (e.g., Saccharomyces cerevisiae a-factor (B1252094) pathway) for Mechanistic Elucidation

The budding yeast Saccharomyces cerevisiae has served as a powerful and genetically tractable model system for elucidating the fundamental mechanisms of protein farnesylation and subsequent modifications. nih.gov The biogenesis of the MATa cell mating pheromone, a-factor, has been a particularly valuable model. nih.gov

The a-factor is a peptide that undergoes a series of post-translational modifications, including farnesylation of a cysteine residue within a C-terminal CaaX motif, proteolytic cleavage, and carboxylmethylation of the newly exposed farnesylcysteine to form a farnesylcysteine methyl ester. acs.orgnih.govnih.gov This terminal modification is essential for the biological activity of the pheromone. nih.gov

Key discoveries made using the yeast a-factor pathway include:

Identification of Key Enzymes: Genetic screens in yeast have identified the genes encoding the enzymes responsible for the modification cascade, such as the farnesyltransferase (composed of Ram1p and Ram2p subunits) and the isoprenylcysteine carboxyl methyltransferase (the product of the STE14 gene). purdue.edunih.gov

Mechanistic Ordering: Studies in yeast demonstrated that farnesylation is a prerequisite for the subsequent carboxylmethylation step. purdue.edunih.gov

Substrate Specificity: The yeast system has been used extensively to define the sequence specificity of farnesyltransferase and to identify non-canonical CaaX motifs that can be farnesylated. nih.govoup.com Reporters like the a-factor and the Hsp40 chaperone Ydj1p have been instrumental in these studies. unc.edunih.gov

The conservation of the CaaX processing pathway between yeast and humans makes S. cerevisiae an excellent model for understanding the biochemistry of farnesylcysteine methyl ester formation, which is also critical for the function of proteins like Ras in both yeast and mammals. nih.gov

Animal Models for Investigating Systemic Biological Roles and Disease Phenotypes

Animal models, particularly genetically engineered mice, are essential for understanding the systemic biological roles of protein farnesylation and the consequences of its dysregulation in disease. nih.gov They allow researchers to study complex physiological interactions between different organs and tissues that cannot be replicated in vitro. nih.gov

A prominent example is the use of mouse models for Hutchinson-Gilford Progeria Syndrome (HGPS), a rare and fatal premature aging disease. researchgate.net HGPS is caused by a mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin. nih.gov In healthy individuals, the farnesylated prelamin A protein is cleaved, removing the farnesylcysteine methyl ester. researchgate.netescholarship.org In HGPS, this cleavage fails to occur, and the accumulation of progerin, which retains its farnesylcysteine methyl ester, leads to severe disease phenotypes. nih.gov

Mouse models, such as the LmnaHG/+ mice, recapitulate many of the disease phenotypes seen in human HGPS patients, including growth retardation, bone defects, and cardiovascular disease. nih.gov These animal models have been instrumental in:

Validating Disease Mechanisms: Demonstrating that the farnesylation of progerin is central to the pathophysiology of the disease. nih.gov

Preclinical Testing of Therapeutics: Serving as the primary platform for testing the efficacy of farnesyltransferase inhibitors (FTIs). Studies in these mice have shown that FTIs can significantly improve disease phenotypes, including body weight curves, bone integrity, and survival rates. researchgate.netnih.gov

These animal models provide invaluable, otherwise unattainable, insights into the systemic impact of aberrant protein farnesylation and are a critical step in the development of therapeutic strategies for diseases like progeria. nih.govnih.gov

Degradation and Turnover Pathways of Farnesylcysteine Methyl Ester

Enzymatic Degradation Mechanisms

The breakdown of farnesylcysteine methyl ester is predominantly carried out by specific enzymes that target different parts of the molecule. These include lyases and oxidases that cleave the thioether bond and esterases that hydrolyze the methyl ester.

A key enzyme in the degradation of prenylated cysteines is prenylcysteine lyase, also known as prenylcysteine oxidase (PCYOX). nih.govqmul.ac.ukwikipedia.org This enzyme catalyzes the oxidative cleavage of the thioether bond in S-prenyl-L-cysteine substrates, such as S-farnesylcysteine. qmul.ac.uk For farnesylcysteine methyl ester to be a substrate, it must first be demethylated to farnesylcysteine by an esterase. nih.govnih.gov

The reaction catalyzed by prenylcysteine lyase is an oxidative process that requires molecular oxygen and a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govnih.gov The enzyme cleaves the C-S bond to yield cysteine, an isoprenoid aldehyde (farnesal in this case), and a stoichiometric amount of hydrogen peroxide. nih.govnih.gov Initially thought to be a lyase, the enzyme was later correctly identified as a FAD-dependent thioether oxidase. qmul.ac.uknih.gov This enzymatic action represents a final step in the degradation of prenylated proteins. qmul.ac.uk PCYOX exhibits specificity for long-chain prenyl groups, being active on farnesylcysteine and geranylgeranylcysteine, but not on substrates with shorter prenyl chains. nih.gov

Table 1: Prenylcysteine Lyase Activity

| Enzyme | Substrate | Products | Cofactor | Cellular Location |

|---|

Farnesylcysteine methyl ester can undergo S-oxidation, a reaction catalyzed by flavin-containing monooxygenases (FMOs). nih.govacs.orgnih.gov FMOs are a family of NADPH-dependent enzymes that specialize in the oxidation of soft nucleophiles, such as the sulfur atom in farnesylcysteine methyl ester. nih.govwikipedia.org The reaction converts the thioether to a sulfoxide, yielding farnesylcysteine methyl ester sulfoxide. nih.govacs.org

This S-oxide product is not indefinitely stable and can undergo further reactions, such as elimination, that result in the cleavage of the carbon-sulfur bond. nih.govacs.org This S-oxidative cleavage pathway represents an alternative mechanism for processing prenylated cysteine derivatives. acs.org Studies with pig liver microsomes have shown that farnesylcysteine methyl ester is an excellent substrate for FMOs. nih.govacs.org

In addition to FMOs, Cytochrome P450 (CYP450) enzymes, a major superfamily of monooxygenases involved in xenobiotic and endogenous compound metabolism, may also contribute to the oxidation of prenylcysteine derivatives. nih.govmdpi.com While the specific isoforms involved in farnesylcysteine methyl ester metabolism are not fully elucidated, CYP enzymes, particularly the CYP3A family, are known to metabolize structurally related compounds. nih.gov

Table 2: Oxidative Metabolism of Farnesylcysteine Methyl Ester

| Enzyme Family | Reaction Type | Product | Cofactor |

|---|---|---|---|

| Flavin-Containing Monooxygenases (FMOs) | S-oxidation | Farnesylcysteine methyl ester sulfoxide | NADPH, O₂ |

Another potential enzymatic route for the degradation of farnesylcysteine methyl ester involves cysteine S-conjugate β-lyases. nih.gov These enzymes, which contain a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, catalyze a β-elimination reaction. researchgate.net This reaction cleaves the C-S bond of cysteine S-conjugates, producing pyruvate, ammonia, and a thiol-containing fragment (RSH). researchgate.net

In the context of farnesylcysteine methyl ester, the β-lyase would cleave the bond between the sulfur and the cysteine moiety. The reactivity and subsequent toxicity of the resulting farnesyl mercaptan would depend on its chemical stability. researchgate.net This pathway is a recognized mechanism for the bioactivation of certain halogenated alkenes that form cysteine S-conjugates. researchgate.net While directly demonstrated for other S-conjugates, this pathway is a plausible route for farnesylcysteine methyl ester degradation. nih.govmdpi.com

Non-Enzymatic Degradation Routes, including Sulfonium (B1226848) Salt Formation and Hydrolysis

Beyond enzymatic catalysis, farnesylcysteine methyl ester can undergo non-enzymatic degradation. These chemical reactions are influenced by the local cellular environment.

One potential, though less characterized, non-enzymatic pathway is the formation of a sulfonium salt. The sulfur atom in the thioether linkage of farnesylcysteine methyl ester is nucleophilic and can react with electrophiles to form a tertiary sulfonium salt. nih.gov The formation of sulfonium salts can be a key step in various chemical transformations, including C-C bond formation via radical intermediates, though this specific reactivity for farnesylcysteine methyl ester in a biological context is speculative. manchester.ac.uk

A more established non-enzymatic process is the hydrolysis of the methyl ester. google.comgoogle.com This reaction, which can also be catalyzed by esterase enzymes, cleaves the ester bond to yield farnesylcysteine and methanol. nih.gov The hydrolysis can occur under acidic or basic conditions. This demethylation is often a prerequisite for further enzymatic degradation, such as the cleavage by prenylcysteine lyase, which acts on the free carboxyl group of the cysteine residue. qmul.ac.uknih.gov

Q & A

Q. What is the biochemical role of farnesylcysteine methyl ester (FCME) in lamin A biogenesis?

FCME is a critical intermediate in the post-translational processing of prelamin A. The maturation involves four steps: (i) farnesylation of the cysteine residue in the CAAX motif, (ii) cleavage of the -AAX tripeptide by RCE1 or ZMPSTE24, (iii) methylation of the farnesylcysteine by ICMT, and (iv) final cleavage of the terminal 15 amino acids (including FCME) by ZMPSTE24 to release mature lamin A . Retention of FCME in unprocessed prelamin A disrupts nuclear envelope integrity, leading to pathologies like progeria .

Q. What are the standard synthetic protocols for FCME analogs in enzyme inhibition studies?

FCME analogs (e.g., Icmt inhibitors) are synthesized via coupling farnesylcysteine methyl ester with carboxylic acids using HOBT/HBTU activation, followed by saponification with lithium hydroxide. TLC and column chromatography are used for purification . For example, analogs like compound 1b were designed to optimize interactions with the phenoxy-phenyl motif in Icmt, enhancing inhibitor potency .

Q. How does FCME contribute to the nuclear localization of prenylated proteins?

The farnesylcysteine methyl ester acts as a hydrophobic anchor, facilitating interactions with the endoplasmic reticulum and nuclear membranes. Methylation by ICMT increases this affinity, ensuring proper trafficking of prenylated proteins like Ras and prelamin A to the nuclear envelope .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition and cellular efficacy of FCME-based Icmt inhibitors?

While some Icmt inhibitors (e.g., 1b) show low micromolar activity in vitro, their cellular effects (e.g., Erk pathway inhibition) may be modest due to compensatory pathways or off-target effects. Methodological solutions include:

- Using kinetic assays to distinguish competitive vs. non-competitive inhibition .

- Validating results across multiple cell lines (e.g., Jurkat T cells, PC3 prostate cancer cells) to assess context-dependent efficacy .

- Combining transcriptomic/proteomic analyses to identify resistance mechanisms .

Q. What experimental models are optimal for studying FCME retention in progeroid syndromes?

- Zmpste24-deficient mice : Accumulate farnesyl-prelamin A, mimicking nuclear envelope defects seen in Hutchinson-Gilford progeria syndrome (HGPS) .

- Fibroblast cultures : Assess nuclear morphology (e.g., misshapen nuclei) and autophagy markers (e.g., LC3-II) to quantify FCME-induced cellular stress .

- Yeast α-factor models : Study Ste24p/ZMPSTE24 orthologs to dissect cleavage specificity for FCME-containing substrates .

Q. What methodological strategies improve the synthesis of FCME analogs for structure-activity studies?

- Taguchi experimental design : Optimize reaction parameters (e.g., catalyst concentration, temperature) to enhance yield and purity .

- Orthogonal coupling reagents : Use HATU instead of HOBT/HBTU for sterically hindered carboxylic acids .

- Stereochemical control : Employ chiral HPLC to resolve enantiomers, as seen in studies of L- vs. D-cysteine derivatives .

Q. What are the implications of FCME retention in prelamin A for nuclear lamina dynamics?

Retained FCME increases prelamin A’s hydrophobicity, causing aberrant interactions with nuclear envelope proteins (e.g., Narf) and impairing lamin polymerization. Key methodologies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.